5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- 5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-
Brand Name: Vulcanchem
CAS No.: 130964-40-8
VCID: VC20780477
InChI: InChI=1S/C20H21N3O2S/c24-26(25,20-10-4-9-18-16-22-13-11-19(18)20)23-15-14-21-12-5-8-17-6-2-1-3-7-17/h1-11,13,16,21,23H,12,14-15H2
SMILES: C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol

5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-

CAS No.: 130964-40-8

Cat. No.: VC20780477

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- - 130964-40-8

Specification

CAS No. 130964-40-8
Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
IUPAC Name N-[2-(3-phenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C20H21N3O2S/c24-26(25,20-10-4-9-18-16-22-13-11-19(18)20)23-15-14-21-12-5-8-17-6-2-1-3-7-17/h1-11,13,16,21,23H,12,14-15H2
Standard InChI Key DHYYPPHQZMSVKX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Canonical SMILES C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator